molecular formula C14H31BrOSi B8678552 8-bromooctoxy-tert-butyl-dimethylsilane CAS No. 96045-13-5

8-bromooctoxy-tert-butyl-dimethylsilane

Cat. No.: B8678552
CAS No.: 96045-13-5
M. Wt: 323.38 g/mol
InChI Key: VLSOGEVAESAEEB-UHFFFAOYSA-N
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Description

Silane, (8-bromooctyl)oxydimethyl- is a specialized organosilicon compound It is characterized by the presence of a bromooctyl group attached to a silane moiety, which is further substituted with tert-butyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (8-bromooctyl)oxydimethyl- typically involves the reaction of a bromooctyl alcohol with a silane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the silane bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Silane, (8-bromooctyl)oxydimethyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Silane, (8-bromooctyl)oxydimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom.

    Hydrolysis: In the presence of water, the silane bond can be hydrolyzed, leading to the formation of silanols.

Common Reagents and Conditions

Common reagents used in the reactions of Silane, (8-bromooctyl)oxydimethyl- include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from the reactions of Silane, (8-bromooctyl)oxydimethyl- depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted silanes, while hydrolysis can produce silanols.

Scientific Research Applications

Silane, (8-bromooctyl)oxydimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound can be used in the modification of biomolecules and surfaces for biological studies.

    Industry: The compound is used in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which Silane, (8-bromooctyl)oxydimethyl- exerts its effects involves the interaction of the silane moiety with various molecular targets. The bromooctyl group can participate in substitution reactions, while the silane bond can undergo hydrolysis and condensation reactions. These interactions can lead to the formation of new chemical bonds and the modification of surfaces and materials .

Comparison with Similar Compounds

Similar Compounds

  • Silane, (8-chlorooctyl)oxydimethyl-
  • Silane, (8-iodooctyl)oxydimethyl-
  • Silane, (8-fluorooctyl)oxydimethyl-

Uniqueness

Silane, (8-bromooctyl)oxydimethyl- is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can be easily substituted, making the compound a versatile intermediate in the synthesis of various derivatives .

Properties

CAS No.

96045-13-5

Molecular Formula

C14H31BrOSi

Molecular Weight

323.38 g/mol

IUPAC Name

8-bromooctoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C14H31BrOSi/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h6-13H2,1-5H3

InChI Key

VLSOGEVAESAEEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

One operates as in preparation 13 starting with 3.97 g of 8-bromooctanol, 19 cm3 of dimethylformamide, 1.55 g of imidazole and 3.32 g of dimethyl tertbutyl chlorosilane. After chromatography on silica (eluant: cyclohexane--toluene 8-2), one obtains 5.4 g of the expected product.
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of dimethyl-t-butylsilyl chloride (18 g.) in tetrahydrofuran (50 ml.) was added dropwise to a stirred solution of 8-bromooctanol (20 g.) and imidazole (14.2 g.) in tetrahydrofuran (100 ml.) and the mixture was stirred at laboratory temperature for 3 hours, diluted with diethyl ether (200 ml.) and filtered. The filtrate was evaporated to dryness and the residue was purified by chromatography on a silica gel column using petroleum ether (b.p. 60°-80° C.) as eluant. A solution of the 8-(dimethyl-t-butylsilyloxy)octyl bromide thus obtained (6.46 g.) in dimethyl sulphoxide (2 ml.) was added to a stirred suspension of lithium acetylide-ethylenediamine complex (2.02 g.) in dimethylsulphoxide (30 ml ) which was cooled to 10° C.; and the mixture was stirred for 18 hours and then poured into ice-water (150 ml.). The mixture was extracted three times with petroleum ether (b.p. 60°-80° C.; 30 ml. each time) and the combined extracts were washed with water (10 ml.), dried and evaporated to dryness. The residue was purified by chromatography on a silica gel column using a 5:1 v/v mixture of cyclohexane and diethyl ether as eluant. There was thus obtained 10-(dimethyl-t-butylsilyloxy)dec-1-yne.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 8-bromooctan-1-ol (2.15 g, 10.3 mmol), t-butyldimethylsilyl chloride (1.7 g, 11.3 mmol) and imidazole (1.7 g, 25.0 mmol) in dimethylformamide (4 ml) was stirred at room temperature under argon for 48 hours. The reaction was quenched by the addition of water and extracted with hexane. The organic layer was washed with 5% hydrochloric acid, 5% sodium bicarbonate, water, saturated sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to give a colorless oil. Purification by flash chromatography (silica, 0 to 2% ethyl ether/hexane) gave the desired protected alcohol.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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